molecular formula C15H30O3 B14184636 (13R)-13-hydroxypentadecanoic acid CAS No. 923565-18-8

(13R)-13-hydroxypentadecanoic acid

Cat. No.: B14184636
CAS No.: 923565-18-8
M. Wt: 258.40 g/mol
InChI Key: XEBPWQJPKCLCII-CQSZACIVSA-N
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Description

(13R)-13-hydroxypentadecanoic acid is a hydroxylated fatty acid with a hydroxyl group at the 13th carbon of a 15-carbon chain This compound is a stereoisomer, specifically the ®-enantiomer, which means it has a specific three-dimensional arrangement that distinguishes it from its (S)-enantiomer counterpart

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13R)-13-hydroxypentadecanoic acid typically involves the hydroxylation of pentadecanoic acid. One common method is the use of microbial enzymes, such as lipoxygenases, which can introduce hydroxyl groups at specific positions on fatty acid chains. Chemical synthesis can also be achieved through the use of reagents like osmium tetroxide (OsO4) in the presence of a co-oxidant, which facilitates the addition of a hydroxyl group to the desired position on the fatty acid chain.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express specific hydroxylase enzymes. These microorganisms can be cultured in large bioreactors, where they convert substrates like pentadecanoic acid into the desired hydroxylated product. This method is advantageous due to its specificity and efficiency, as well as its potential for scalability.

Chemical Reactions Analysis

Types of Reactions

(13R)-13-hydroxypentadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The hydroxyl group can be reduced to form a hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 13-ketopentadecanoic acid or 13-carboxypentadecanoic acid.

    Reduction: Formation of pentadecane.

    Substitution: Formation of 13-chloropentadecanoic acid or 13-aminopentadecanoic acid.

Scientific Research Applications

(13R)-13-hydroxypentadecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in cellular signaling and metabolism, particularly in the context of lipid biochemistry.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants, as well as in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of (13R)-13-hydroxypentadecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating the activity of enzymes and receptors involved in lipid metabolism and inflammation. The hydroxyl group at the 13th carbon position allows it to participate in hydrogen bonding and other interactions that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (13S)-13-hydroxypentadecanoic acid: The (S)-enantiomer of the compound, which has a different three-dimensional arrangement and potentially different biological activity.

    13-hydroxyoctadecadienoic acid (13-HODE): A hydroxylated fatty acid with a similar structure but a longer carbon chain and additional double bonds.

    9-hydroxyoctadecadienoic acid (9-HODE): Another hydroxylated fatty acid with the hydroxyl group at the 9th carbon position.

Uniqueness

(13R)-13-hydroxypentadecanoic acid is unique due to its specific stereochemistry and the position of the hydroxyl group. This configuration can result in distinct biological activities and chemical reactivity compared to its isomers and other hydroxylated fatty acids. Its specific properties make it valuable for targeted applications in research and industry.

Properties

CAS No.

923565-18-8

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

(13R)-13-hydroxypentadecanoic acid

InChI

InChI=1S/C15H30O3/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m1/s1

InChI Key

XEBPWQJPKCLCII-CQSZACIVSA-N

Isomeric SMILES

CC[C@H](CCCCCCCCCCCC(=O)O)O

Canonical SMILES

CCC(CCCCCCCCCCCC(=O)O)O

Origin of Product

United States

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